molecular formula C20H22ClN3O B10800685 N-tert-butyl isoquine CAS No. 459133-38-1

N-tert-butyl isoquine

Cat. No.: B10800685
CAS No.: 459133-38-1
M. Wt: 355.9 g/mol
InChI Key: ZVMMVSSEAMUNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl isoquine involves a two-step process starting from readily available starting materials. The key step in the synthesis is the Mannich reaction, which initially faced challenges due to low yields and purity . optimized reaction conditions were developed to address these issues, resulting in the successful production of multi-kilogram quantities of this compound with high purity and yield .

Industrial Production Methods: The industrial production of this compound follows the optimized synthetic route, ensuring scalability and cost-effectiveness. The process involves careful control of reaction conditions to maintain the stability of the compound and achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl isoquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-tert-butyl isoquine has several scientific research applications, including:

Mechanism of Action

N-tert-butyl isoquine exerts its antimalarial effects by interfering with the heme detoxification process in Plasmodium falciparum. The compound binds to heme, preventing its polymerization into hemozoin, which is toxic to the parasite. This leads to the accumulation of toxic heme within the parasite, ultimately causing its death . The molecular targets and pathways involved include the digestive vacuole of the parasite, where heme detoxification occurs .

Comparison with Similar Compounds

    Chloroquine: A widely used antimalarial with a similar mechanism of action but higher toxicity.

    Amodiaquine: Another 4-aminoquinoline with potent antimalarial activity but associated with toxicity issues.

    Piperaquine: A related compound with a longer half-life and used in combination therapies.

Uniqueness of N-tert-butyl Isoquine: this compound stands out due to its improved pharmacokinetic and pharmacodynamic profiles compared to isoquine and other 4-aminoquinolines. It has shown superior activity against chloroquine-resistant strains and reduced toxicity, making it a promising candidate for further development.

Properties

CAS No.

459133-38-1

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

IUPAC Name

2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol

InChI

InChI=1S/C20H22ClN3O/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18/h4-11,23,25H,12H2,1-3H3,(H,22,24)

InChI Key

ZVMMVSSEAMUNGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.